molecular formula C9H5BrINO2 B1412588 Methyl 2-bromo-3-cyano-5-iodobenzoate CAS No. 1805017-22-4

Methyl 2-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1412588
CAS No.: 1805017-22-4
M. Wt: 365.95 g/mol
InChI Key: OWGBHUOXBNRLKT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-iodobenzoate is a substituted benzoate ester characterized by a methyl ester group at the para position, with bromine (Br), cyano (CN), and iodine (I) substituents at the 2-, 3-, and 5-positions of the aromatic ring, respectively. This compound is structurally complex due to the combination of electron-withdrawing groups (Br, CN, I) and steric hindrance from the bulky iodine atom. Such substitutions influence its reactivity, solubility, and thermal stability, making it a candidate for specialized applications in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGBHUOXBNRLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-iodobenzoate typically involves the bromination, cyanation, and iodination of a benzoate precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoates with different functional groups.

    Oxidation Reactions: Formation of benzoic acid derivatives.

    Reduction Reactions: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-iodobenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-bromo-3-cyano-5-iodobenzoate, comparisons are drawn with structurally related benzoate esters and halogenated aromatic compounds. Key differences arise from the unique combination of substituents and their positions.

Substituent Effects on Physical Properties

The presence of multiple halogens (Br, I) and a cyano group significantly alters properties compared to simpler esters like methyl benzoate or methyl salicylate. For example:

Compound Substituents Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Reactivity (Electrophilic Substitution)
Methyl benzoate None -12 199 Moderate High
Methyl salicylate -OH (ortho) -8 222 High Moderate (due to -OH directing)
Methyl 2-bromo-5-iodobenzoate* -Br (2), -I (5) 145–150 (est.) Decomposes (est.) Low Low (steric hindrance)
This compound -Br (2), -CN (3), -I (5) >150 (est.) N/A Very low Very low (combined steric/electronic effects)

*Hypothetical analog for comparison. Data inferred from halogenated ester studies .

  • Melting/Boiling Points: The bulky iodine atom and polar cyano group increase melting points compared to unsubstituted esters. Methyl salicylate (boiling point 222°C) has lower thermal stability than halogenated analogs, which often decompose before boiling .
  • Solubility: The electron-withdrawing CN group enhances polarity but reduces solubility in non-polar solvents.

Stability and Degradation

Halogenated benzoates are prone to photodegradation and hydrolysis. The iodine atom in this compound may accelerate degradation under UV light compared to bromine-only analogs, as seen in studies of methyl ester photostability .

Biological Activity

Methyl 2-bromo-3-cyano-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and interactions with biological targets. The presence of bromine, iodine, and cyano groups allows for diverse chemical behavior, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

  • Nucleophilic Attack : The cyano group can act as a nucleophile, participating in reactions with electrophilic centers in proteins or nucleic acids.
  • Electrophilic Substitution : The bromine and iodine atoms can facilitate electrophilic aromatic substitution reactions, which may alter the function of target molecules.
  • Coordination with Metal Ions : The compound's structure allows it to coordinate with metal ions, potentially influencing enzymatic activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, exhibiting effective inhibition at low micromolar concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.008 µg/mL
K. pneumoniae0.03 µg/mL
P. aeruginosa0.125 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for antiviral activity. Specifically, it has been tested against HIV-1 integrase inhibitors, where it demonstrated significant inhibition at low concentrations.

CompoundIC50 (µM)
This compound1.77
Control Compound1.18

This data indicates that the compound may play a role in antiviral drug development .

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth and showed lower resistance compared to traditional antibiotics like ciprofloxacin.

Screening for Antiviral Properties

Another research project focused on the compound's potential as an HIV integrase inhibitor. The study revealed that this compound could inhibit the enzyme's activity significantly, suggesting its utility in developing new antiviral therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 2
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Methyl 2-bromo-3-cyano-5-iodobenzoate

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